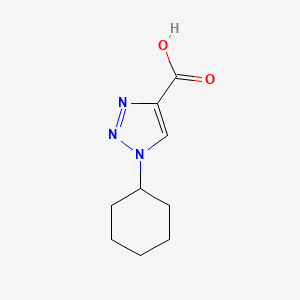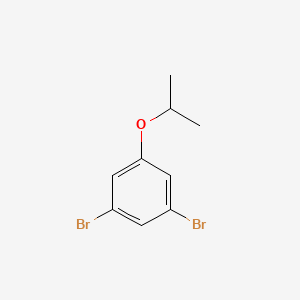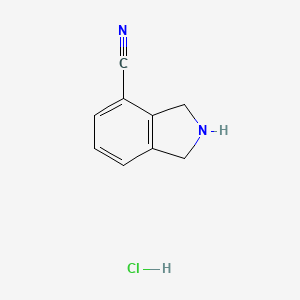
Acide 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group and a carboxylic acid functional group
Applications De Recherche Scientifique
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction of carbon dioxide into bicarbonate ions .
Mode of Action
It is suggested that the compound may interact with its target, the carbonic anhydrase-ii enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of the carbonic anhydrase-II enzyme by 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid affects the carbon dioxide-bicarbonate ion equilibrium in the body. This could potentially impact various biochemical pathways, particularly those related to pH regulation and electrolyte balance .
Result of Action
The molecular and cellular effects of 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid’s action are likely related to its inhibitory effect on the carbonic anhydrase-II enzyme. By inhibiting this enzyme, the compound could potentially disrupt the balance of carbon dioxide and bicarbonate ions in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multi-step process involving the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically involves the reaction of an azide with an alkyne to form the triazole ring. The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods. The carboxylic acid group is usually introduced through oxidation reactions or carboxylation processes.
Industrial Production Methods: Industrial production of 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a cyclohexyl group.
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Features a benzyl group in place of the cyclohexyl group.
Uniqueness: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other triazole derivatives and potentially more suitable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
1-cyclohexyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZQJMGYRDNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)


![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)
![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)
![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)


![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)



![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)
